molecular formula C14H22O8 B1305269 3-O-Carboxymethyl-1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose CAS No. 64697-82-1

3-O-Carboxymethyl-1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose

Cat. No.: B1305269
CAS No.: 64697-82-1
M. Wt: 318.32 g/mol
InChI Key: PQJQDUMTNKVEQJ-KYDYTKORSA-N
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Description

3-O-Carboxymethyl-1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose is a derivative of glucose, specifically modified to include carboxymethyl and isopropylidene groups. This compound is significant in organic chemistry due to its unique structure, which allows for various chemical manipulations and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Carboxymethyl-1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose typically involves the protection of glucose to form 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose, followed by the introduction of the carboxymethyl group at the 3-O position. Key steps include:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-O-Carboxymethyl-1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-O-Carboxymethyl-1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-O-Carboxymethyl-1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose involves its interaction with various molecular targets, primarily enzymes involved in carbohydrate metabolism. The compound can act as a substrate or inhibitor, affecting the activity of these enzymes and influencing metabolic pathways .

Properties

IUPAC Name

2-[[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O8/c1-13(2)18-5-7(20-13)9-10(17-6-8(15)16)11-12(19-9)22-14(3,4)21-11/h7,9-12H,5-6H2,1-4H3,(H,15,16)/t7-,9-,10+,11?,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJQDUMTNKVEQJ-KYDYTKORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2[C@@H](C3C(O2)OC(O3)(C)C)OCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64697-82-1
Record name alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-3-O-(carboxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064697821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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